molecular formula C15H23N3O2S B1438885 N1-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine CAS No. 1105188-34-8

N1-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine

Cat. No. B1438885
M. Wt: 309.4 g/mol
InChI Key: LMOLAOHCAVZAIM-UHFFFAOYSA-N
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Description

“N1-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine” is a chemical compound with the CAS Number: 1105188-34-8 . It has a molecular weight of 309.43 and its IUPAC name is N1- (4,7-dimethoxy-1,3-benzothiazol-2-yl)-N~2~,N~2~-diethyl-1,2-ethanediamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H23N3O2S/c1-5-18(6-2)10-9-16-15-17-13-11(19-3)7-8-12(20-4)14(13)21-15/h7-8H,5-6,9-10H2,1-4H3,(H,16,17) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid . Unfortunately, other physical and chemical properties such as boiling point, melting point, and solubility are not available in the sources I found.

Scientific Research Applications

  • Catalytic Activity in Multicomponent Reactions : A related compound, N1,N1,N2,N2-tetramethylethane-1,2-diamine, was used in the preparation of an acidic ionic liquid, which demonstrated significant catalytic activity in multicomponent reactions (Zare et al., 2017).

  • Preparation of Thiazine and Thiazol Derivatives : Another study explored the use of a similar compound, N,N-dimethyl-2-nitroethene-1,1-diamine, for preparing thiazin-4-one and thiazol-5(2H)-imine derivatives, highlighting its role in synthetic organic chemistry (Trimiño et al., 1998).

  • Building Block for Synthesis : The compound 3,6-dimethoxybenzene-1,2-diamine, closely related to the compound , was isolated as a product in hydrogenation reactions and subsequently used as a building block in the preparation of benzimidazole derivatives (Besset & Morin, 2009).

  • Synthesis of Bifunctional Cu(I) Chelator : A study reported the synthesis of a bifunctional Cu(I) chelator from 6-nitrobenzo[d]thiazole, which could be useful in sensing applications. This demonstrates the role of similar compounds in developing chelators for various applications (Massing & Planalp, 2015).

  • Preparation of Schiff Base Nickel(II) Complexes : The compound N,N-diethyl-1,2-diminoethane was used in the synthesis of Schiff base nickel(II) complexes, highlighting its utility in coordination chemistry (Bhowmik et al., 2010).

  • Catalysis in Polymerisation : A series of Zn(II) and Cu(II) complexes based on diethylethane-1,2-diamine derivatives were synthesized and used as precatalysts for polymerizing rac-lactide, indicating the compound's role in catalyzing polymerization processes (Kang et al., 2019).

Safety And Hazards

The safety and hazards of this compound are not specified in the available sources .

properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N',N'-diethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2S/c1-5-18(6-2)10-9-16-15-17-13-11(19-3)7-8-12(20-4)14(13)21-15/h7-8H,5-6,9-10H2,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMOLAOHCAVZAIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC1=NC2=C(C=CC(=C2S1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601163659
Record name N2-(4,7-Dimethoxy-2-benzothiazolyl)-N1,N1-diethyl-1,2-ethanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601163659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine

CAS RN

1105188-34-8
Record name N2-(4,7-Dimethoxy-2-benzothiazolyl)-N1,N1-diethyl-1,2-ethanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105188-34-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N2-(4,7-Dimethoxy-2-benzothiazolyl)-N1,N1-diethyl-1,2-ethanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601163659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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